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molecular formula C13H14BrNO2 B170032 tert-Butyl 6-bromo-1H-indole-1-carboxylate CAS No. 147621-26-9

tert-Butyl 6-bromo-1H-indole-1-carboxylate

Cat. No. B170032
M. Wt: 296.16 g/mol
InChI Key: OUOWFTDOMYJYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459152

Procedure details

The desired compound was prepared according to the method of Example 25, step 1, except substituting 6-indolylboronic acid, prepared as in step 1 for 4-methoxyphenylboronic acid, and 3-bromopyridine for 1-tert-butoxycarbonyl-6-bromoindole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(B(O)O)=CC=1.Br[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.C(OC([N:26]1[C:34]2[C:29](=[CH:30][CH:31]=[C:32](Br)[CH:33]=2)[CH:28]=[CH:27]1)=O)(C)(C)C>>[N:15]1[CH:16]=[CH:17][CH:18]=[C:13]([C:32]2[CH:33]=[C:34]3[C:29]([CH:28]=[CH:27][NH:26]3)=[CH:30][CH:31]=2)[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=CC2=CC=C(C=C12)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC=C2C=CNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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